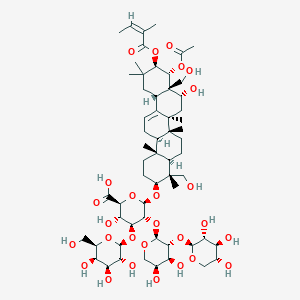

Theasaponin

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4R,4aR,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bR)-9-acetyloxy-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-[(Z)-2-methylbut-2-enoyl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92O27/c1-10-24(2)49(76)86-46-47(79-25(3)63)59(23-62)27(17-54(46,4)5)26-11-12-32-55(6)15-14-34(56(7,22-61)31(55)13-16-57(32,8)58(26,9)18-33(59)66)81-53-45(85-52-44(36(68)29(65)21-78-52)84-50-39(71)35(67)28(64)20-77-50)42(41(73)43(83-53)48(74)75)82-51-40(72)38(70)37(69)30(19-60)80-51/h10-11,27-47,50-53,60-62,64-73H,12-23H2,1-9H3,(H,74,75)/b24-10-/t27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47-,50-,51-,52-,53+,55-,56-,57+,58+,59-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPGKXYWPBQBPV-MWQJAWBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1C(C2(C(CC1(C)C)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(CO8)O)O)OC9C(C(C(CO9)O)O)O)C)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)C)C)[C@@H]2CC1(C)C)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92O27 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1233.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11055-93-9 | |

| Record name | Theasaponine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011055939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

what are the biological activities of theasaponin

An in-depth technical guide on the biological activities of theasaponins, a class of triterpenoid (B12794562) saponins (B1172615) primarily found in the seeds of the tea plant (Camellia sinensis), is presented for researchers, scientists, and drug development professionals. This document details the diverse pharmacological effects of these compounds, supported by quantitative data, experimental methodologies, and visual representations of key molecular pathways.

Anti-inflammatory Activity

Theasaponins exhibit potent anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. This activity has been observed in various experimental models, suggesting potential therapeutic applications for inflammatory diseases.

Mechanism of Action

The anti-inflammatory effects of theasaponins are primarily attributed to their ability to suppress the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[1][2] In diet-induced obese mice, theasaponin treatment reduced the protein levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in adipose tissue and the liver by inhibiting NF-κB signaling.[3] Similarly, in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), sasanquasaponin (B8180781) (a type of this compound) inhibited the phosphorylation of IκBα and p65 in the NF-κB pathway, and the phosphorylation of ERK and JNK in the MAPK pathway.[1][2] This dual inhibition leads to a significant reduction in the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as a decrease in the production of various pro-inflammatory cytokines.[1][2]

Quantitative Data: Inhibition of Inflammatory Mediators

| Compound/Extract | Model System | Mediator | Concentration | Inhibition/Effect | Reference |

| Sasanquasaponin | LPS-induced RAW 264.7 cells | ROS Generation | 30 µg/mL | Significantly reduced | [1] |

| Sasanquasaponin | LPS-induced RAW 264.7 cells | iNOS, COX-2 | 30 µg/mL | Significant inhibition | [1] |

| Sasanquasaponin | LPS-induced RAW 264.7 cells | IL-1β, IL-6, TNF-α | 30 µg/mL | Attenuated production | [1][2] |

| This compound | High-fat diet-fed mice | TNF-α, IL-6, IL-1β (protein) | 10 mg/kg/day (IP) | Reduced levels in adipose tissue & liver | [3] |

| Saponin (B1150181) Fraction | HEK293 cells | IL-1β, TNF-α | Dose-dependent | Decreased levels | [4] |

Signaling Pathway Diagram: NF-κB and MAPK Inhibition

Experimental Protocol: Cytokine Measurement by ELISA

This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants from LPS-stimulated macrophages.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Pre-treat cells with various concentrations of this compound (e.g., 10, 20, 30 µg/mL) for 1 hour.

-

Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

-

-

Sample Collection:

-

Centrifuge the plate at 1,000 rpm for 10 minutes.

-

Carefully collect the supernatant from each well for cytokine analysis.

-

-

ELISA Procedure (General):

-

Use commercially available ELISA kits for TNF-α and IL-6, following the manufacturer's instructions.

-

Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

-

Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Wash the plate.

-

Add standards and collected cell supernatants to the wells and incubate for 2 hours at room temperature.

-

Wash the plate.

-

Add the detection antibody and incubate for 1-2 hours.

-

Wash the plate.

-

Add Avidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate.

-

Add substrate solution (e.g., TMB) and incubate in the dark for 15-30 minutes.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Data Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Anticancer Activity

Theasaponins, particularly this compound E1, have demonstrated significant antitumor activity against various cancer cell lines.[5] Their mechanisms of action include the induction of apoptosis (programmed cell death) and the suppression of angiogenesis (the formation of new blood vessels that supply tumors).[4][6]

Mechanism of Action

Theasaponins induce apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways.[6] They can upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to mitochondrial disruption and the activation of caspases (e.g., caspase-3), which are key executioners of cell death.[4][7] Furthermore, theasaponins can inhibit the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), and disrupt the formation of capillary tubes, indicating a potent anti-angiogenic effect.[4] This is partly achieved by suppressing signaling pathways like PI3K/AKT and VEGFR-2.[4]

Quantitative Data: Cytotoxicity Against Cancer Cells

| Compound/Extract | Cell Line | Assay | IC₅₀ / Effect | Reference |

| This compound E1 | K562 (Leukemia) | Not specified | Potential antitumor activity | [5] |

| This compound E1 | HL60 (Leukemia) | Not specified | Potential antitumor activity | [5] |

| This compound E1 | OVCAR-3 (Ovarian Cancer) | Proliferation Assay | Stronger inhibition than cisplatin | [6] |

| This compound E1 | A2780/CP70 (Ovarian Cancer) | Proliferation Assay | Stronger inhibition than cisplatin | [6] |

| Saponin Fraction | HEPG2 (Liver Cancer) | MTT Assay | Dose-dependent cytotoxic effect | [4] |

| Saponin Fraction | HT29 (Colon Cancer) | MTT Assay | Dose-dependent cytotoxic effect | [4] |

| Saponin Fraction | HUVEC (Endothelial) | Tube Formation Assay | Complete disruption at 25 µg/mL | [4] |

Signaling Pathway Diagram: Pro-Apoptotic Activity

Experimental Protocol: MTT Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic effect of theasaponins on cancer cell lines.

-

Cell Seeding:

-

Harvest cancer cells (e.g., HEPG2) during their logarithmic growth phase.

-

Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 5, 10, 25, 50 µg/mL). Include a vehicle control.

-

Incubate the plate for another 24 or 48 hours.

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control cells.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Antimicrobial and Antifungal Activity

Theasaponins possess broad-spectrum antimicrobial activity, including effects against pathogenic bacteria and fungi. Their mechanism often involves the disruption of microbial cell membranes.[8][9]

Mechanism of Action

The antibacterial action of theasaponins is linked to their ability to increase the permeability of the bacterial cell membrane, ultimately leading to the destruction of the membrane's structure and inhibition of bacterial growth.[8] In fungi, such as Candida albicans, theasaponins inhibit ergosterol (B1671047) biosynthesis, which is a critical component of the fungal cell membrane.[9] This disruption of membrane morphology and function is a key fungicidal mechanism.[9] Furthermore, specific theasaponins like Assamsaponin A and this compound E1 can inhibit biofilm formation by suppressing signaling pathways (cAMP-PKA and MAPK) that are crucial for fungal virulence.[9][10]

Quantitative Data: Antimicrobial and Antifungal Efficacy

| Compound/Extract | Organism | Activity | Value (µM or mg/mL) | Reference |

| Tea Saponin | Escherichia coli | MIC | 1.0 mg/mL | [8] |

| Tea Saponin | Staphylococcus aureus | MIC | 0.5 mg/mL | [8] |

| Tea Saponin | E. coli / S. aureus | MBC | 4.0 mg/mL | [8] |

| Assamsaponin A | Candida albicans | Adhesion IC₅₀ | 32.87 µM | [9] |

| This compound E1 | Candida albicans | Adhesion IC₅₀ | 33.64 µM | [9] |

| Assamsaponin A | Candida albicans | Biofilm BIC₈₀ | 44.62 µM | [9] |

| This compound E1 | Candida albicans | Biofilm BIC₈₀ | 71.96 µM | [9] |

| Assamsaponin A | Candida albicans | Biofilm BEC₈₀ | 113.63 µM | [9] |

| This compound E1 | Candida albicans | Biofilm BEC₈₀ | 234.75 µM | [9] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; IC₅₀: 50% Inhibitory Concentration; BIC₈₀: 80% Biofilm Inhibitory Concentration; BEC₈₀: 80% Biofilm Eradication Concentration.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

Other Biological Activities

In addition to the core activities detailed above, theasaponins and other plant-derived saponins exhibit a range of other important pharmacological effects.

-

Immunomodulatory Effects: Theasaponins can act as immunomodulators and adjuvants.[11] They have been shown to enhance the proliferation of T-lymphocytes while inhibiting the proliferation of T-lymphoma cells.[11][12] This is achieved by modulating the immune response, for instance, by increasing the expression of Th1 cytokines (IL-2, IL-12, IFN-γ, TNF-α) and decreasing Th2 cytokines (IL-10).[11][12]

-

Antiviral Activity: Saponins have demonstrated antiviral capabilities against a variety of viruses, including human coronavirus and influenza A virus.[13][14][15] Their mode of action often involves interfering with the early stages of viral replication, such as the attachment and penetration of the virus into host cells.[14] For example, saikosaponin B2 showed potent activity against human coronavirus 229E with an IC₅₀ of 1.7 µM.[14]

-

Hepatoprotective Effects: Saponins can protect the liver from damage induced by toxins like carbon tetrachloride and paracetamol.[16][17] This protective effect is mediated through their antioxidant and anti-inflammatory properties. Saponin treatment can prevent the elevation of liver enzymes (ALT, AST, ALP), inhibit lipid peroxidation, and restore the levels of endogenous antioxidant enzymes like SOD and CAT.[16]

References

- 1. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Teasaponin reduces inflammation and central leptin resistance in diet-induced obese male mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound E1 Inhibits Platinum-Resistant Ovarian Cancer Cells through Activating Apoptosis and Suppressing Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. styvalley.com [styvalley.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Anti-Biofilm Activity of Assamsaponin A, this compound E1, and this compound E2 against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Immunomodulatory effect of tea saponin in immune T-cells and T-lymphoma cells via regulation of Th1, Th2 immune response and MAPK/ERK2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Saponins: Research Progress and Their Potential Role in the Post-COVID-19 Pandemic Era - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antiviral effects of saikosaponins on human coronavirus 229E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polyphylla saponin I has antiviral activity against influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hepatoprotective Activity of the Total Saponins from Actinidia valvata Dunn Root against Carbon Tetrachloride-Induced Liver Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Hepatoprotective and antioxidant effects of saponarin, isolated from Gypsophila trichotoma Wend. on paracetamol-induced liver damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Theasaponin Discovery and Isolation from Camellia sinensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the discovery, isolation, purification, and characterization of theasaponins, a class of triterpenoid (B12794562) saponins (B1172615) found in Camellia sinensis. It details the experimental protocols for their extraction and analysis, presents quantitative data, and explores the molecular signaling pathways through which these compounds exert their biological effects.

Introduction and Discovery

Camellia sinensis, the plant species from which tea is derived, has been utilized for millennia, with its origins of use traced back to the emperor Shen Nong in ancient China.[1][2] While the plant's metabolic profile is rich and varied, a significant class of compounds known as saponins has garnered increasing scientific interest. Theasaponins are oleanane-type triterpenoid saponins found in the seeds, leaves, flowers, and roots of the tea plant.[3][4][5] They are distinguished from saponins in other Camellia species and are broadly categorized based on their distribution, such as theasaponins from tea seeds and foliatheasaponins from tea leaves.[4]

These compounds are characterized by a hydrophobic aglycone (sapogenin) linked to hydrophilic sugar moieties.[6] The structural complexity of theasaponins, including various acylated oleanane-type triterpene oligoglycosides like Theasaponin E1, contributes to their diverse biological activities.[7][8] Research has demonstrated their potential as anti-tumor, anti-angiogenic, and anti-obesity agents, making them promising candidates for pharmaceutical development.[8][9]

Experimental Protocols: Isolation and Purification

The isolation of high-purity theasaponins from Camellia sinensis is a multi-step process involving initial extraction from raw plant material followed by systematic purification to remove impurities like oils, pigments, and polysaccharides.

Extraction of Crude Theasaponins

The primary step involves liberating the saponins from the plant matrix. An effective and common method is solvent extraction, often enhanced with physical techniques to improve efficiency.

Protocol: Ultrasonic-Assisted Ethanol (B145695) Extraction from Tea Seeds

-

Pre-treatment:

-

Mechanically press or grind de-hulled tea seeds (C. sinensis) into a fine powder (e.g., 40-60 mesh).[10]

-

Defat the resulting tea seed meal by refluxing with an organic solvent such as petroleum ether or acetone (B3395972) in a Soxhlet extractor until the residual oil is removed.[10]

-

Dry the defatted powder in an oven to remove residual solvent.[10]

-

-

Ultrasonic Extraction:

-

Combine the pre-treated powder with 70% (v/v) ethanol at a solid-to-liquid ratio of 1:10 (g/mL).[4]

-

Place the mixture in an ultrasonic bath set to a frequency of approximately 25.8 kHz.

-

Conduct the extraction at a controlled temperature of 78°C for 55 minutes.[4]

-

Following extraction, separate the liquid extract from the solid residue by filtration or centrifugation. The supernatant contains the crude this compound extract.

-

For enhanced yield, the extraction process on the residue can be repeated.

-

Purification via Macroporous Resin Chromatography

Macroporous resin chromatography is a highly effective and scalable technique for enriching theasaponins from the crude extract. The method relies on the selective adsorption of the saponins onto a non-polar resin, allowing polar impurities to be washed away.

Protocol: this compound Enrichment using AB-8 Resin

-

Resin Preparation:

-

Soak AB-8 macroporous resin in ethanol for 24 hours to ensure complete swelling and activation.[11][12]

-

Wash the resin thoroughly with deionized water until all residual ethanol is removed.[11][12]

-

Prepare a slurry of the treated resin in deionized water and pack it into a chromatography column. Equilibrate the column by passing deionized water through it.[12]

-

-

Sample Loading and Elution:

-

Dilute the crude this compound extract with deionized water to a concentration of approximately 30 g/L and adjust the pH to 6.0.[13][14]

-

Load the diluted extract onto the equilibrated column at a flow rate of approximately 1.7 BV/h (Bed Volumes per hour).[14]

-

Wash Step 1 (Impurity Removal): Wash the column with 2 BV of 30% (v/v) aqueous ethanol to elute polar impurities such as pigments and water-soluble proteins.[13]

-

Wash Step 2 (Further Impurity Removal): Wash the column with 2 BV of a dilute alkaline solution, such as 0.05% NaOH, to remove acidic impurities.[14]

-

Elution Step (this compound Collection): Elute the adsorbed theasaponins from the resin using 2 BV of 70-90% (v/v) aqueous ethanol at a flow rate of 1.7 BV/h.[13][14]

-

Collect the eluent, which now contains the enriched this compound fraction.

-

-

Final Processing:

-

Concentrate the collected eluent under reduced pressure using a rotary evaporator to remove the ethanol.

-

The resulting aqueous concentrate can be freeze-dried or spray-dried to yield a high-purity this compound powder.[15]

-

Quantitative Analysis

The quantification of theasaponins is essential for quality control and standardization. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique employed.

HPLC Method for this compound Analysis

Due to the lack of strong chromophores in many saponins, detection can be challenging. Therefore, UV detection at a lower wavelength (e.g., 214 nm) or the use of an Evaporative Light Scattering Detector (ELSD) is often required.[16][17]

Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Chromatographic System: An HPLC system equipped with a UV or ELSD detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[18]

-

Mobile Phase: A gradient elution using a binary solvent system is typical.

-

Gradient Program: A linear gradient starting with a higher concentration of Solvent A, gradually increasing the proportion of Solvent B to elute the more hydrophobic saponins.

-

Flow Rate: Approximately 1.0 mL/min.[19]

-

Column Temperature: Maintained at 30-35°C for improved peak shape and resolution.[18][19]

-

Detection: UV detection at 214 nm or via ELSD.[17]

-

Quantification: The concentration of specific theasaponins is determined by comparing the peak area from the sample to a calibration curve generated using a purified reference standard.[21]

Data Presentation: Yield and Purity

The efficiency of the described protocols can be summarized by the following quantitative data gathered from various studies.

| Parameter | Method | Source Material | Value | Reference |

| Purity | Macroporous Resin (XR910X) + Ethanol Elution | Crude Tea Saponin (B1150181) | 94.26% | [14] |

| Two-Stage Precipitation (Ethanol + CaO) | Camellia oleifera Cake | 87.58% | [17] | |

| Recovery | Macroporous Resin (XR910X) + Ethanol Elution | Crude Tea Saponin | 70.34% | [14] |

| Yield | Ethanol-Ammonia Water Extraction | Camellia Cakes | 22.41% | [4] |

| Content | Not Specified | Tea Seed Meal | 13.1 - 21.1% | [17] |

| Not Specified | Mature C. sinensis Seeds | ~19% | [5] | |

| Not Specified | Green C. sinensis Flower Buds | ~7% | [5] |

Biological Activities and Signaling Pathways

Theasaponins, particularly this compound E1 (TSE1), have demonstrated significant potential as therapeutic agents, primarily through their anti-cancer activities. These effects are mediated by the modulation of key cellular signaling pathways involved in cell survival, proliferation, and angiogenesis.

Anti-Angiogenesis and Apoptosis Induction

TSE1 has been shown to inhibit the growth of platinum-resistant ovarian cancer cells by concurrently suppressing angiogenesis and inducing programmed cell death (apoptosis).[7][9]

Anti-Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth. TSE1 exerts its anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[8] It suppresses the VEGF receptor complex, which in turn inhibits the downstream protein kinase B (Akt) and leads to the downregulation of Nuclear Factor-kappa B (NF-kB) activation.[8] Furthermore, TSE1 has been found to modulate the Notch1/ATM/PTEN/Akt/mTOR/HIF-1α signaling axis, which is crucial for angiogenesis and cell survival.[7]

Apoptosis Induction: TSE1 triggers apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7]

-

Intrinsic Pathway: This pathway involves the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family, leading to mitochondrial membrane permeabilization.[7][22]

-

Extrinsic Pathway: TSE1 upregulates the expression of Death Receptor 4 (DR4) and the Fas-associated death domain protein (FADD), leading to the activation of caspase-8 and initiating the apoptotic cascade.[7]

Visualizations: Workflows and Pathways

Diagram: Experimental Workflow for this compound Isolation

Caption: General experimental workflow for the extraction and purification of theasaponins.

Diagram: this compound E1 Anti-Angiogenesis Signaling Pathway

Caption: Inhibition of VEGF and Notch signaling pathways by this compound E1 to suppress angiogenesis.

References

- 1. CAMELLIA SINENSIS. History of Tea First discovered by Shen… | by James Gea | Medium [medium.com]

- 2. psfaculty.plantsciences.ucdavis.edu [psfaculty.plantsciences.ucdavis.edu]

- 3. Triterpenoid saponins from the roots of tea plant (Camellia sinensis var. assamica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Inhibiting Angiogenesis by Anti-Cancer Saponins: From Phytochemistry to Cellular Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound E1 Inhibits Platinum-Resistant Ovarian Cancer Cells through Activating Apoptosis and Suppressing Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound E₁ as an effective ingredient for anti-angiogenesis and anti-obesity effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound E1 Inhibits Platinum-Resistant Ovarian Cancer Cells through Activating Apoptosis and Suppressing Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN102432664A - Method for extracting tea saponin from tea seed meal - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Purification by Macroporous Adsorption Resin Chromatography and LC/TOF-MS Analysis of Sasanquasaponin [spkx.net.cn]

- 14. ifoodmm.com [ifoodmm.com]

- 15. CN102731607A - Extraction and purification method of high-purity this compound - Google Patents [patents.google.com]

- 16. High-performance liquid chromatography analysis of plant saponins: An update 2005-2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Purification of Tea Saponins and Evaluation of its Effect on Alcohol Dehydrogenase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. phcog.com [phcog.com]

- 19. Frontiers | Saikosaponin A, a Triterpene Saponin, Suppresses Angiogenesis and Tumor Growth by Blocking VEGFR2-Mediated Signaling Pathway [frontiersin.org]

- 20. m.youtube.com [m.youtube.com]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

Theasaponin E1: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemical Structure, Physicochemical Properties, Biological Activities, and Mechanisms of Action of a Promising Natural Product.

Introduction

Theasaponin E1 is a prominent oleanane-type triterpenoid (B12794562) saponin (B1150181) isolated from the seeds of the tea plant, Camellia sinensis.[1][2] This complex glycoside has garnered significant attention within the scientific community for its diverse and potent biological activities, including anticancer, neuroprotective, anti-inflammatory, and anti-biofilm properties. This technical guide provides a comprehensive overview of the current knowledge on this compound E1, with a focus on its chemical and physical characteristics, quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Chemical Structure and Physicochemical Properties

This compound E1 is a large and complex molecule with the chemical formula C59H90O27 and a molecular weight of approximately 1231.34 g/mol . Its intricate structure consists of a triterpenoid aglycone backbone adorned with multiple sugar moieties. The CAS number for this compound E1 is 220114-28-3.

Physicochemical Data Summary

| Property | Value | Reference(s) |

| Molecular Formula | C59H90O27 | [3] |

| Molecular Weight | 1231.34 g/mol | [4] |

| CAS Number | 220114-28-3 | [5] |

| Melting Point | 246-248 °C | N/A |

| Solubility | Soluble in Methanol, Chloroform, DMSO, Pyridine, Ethanol | N/A |

Note: While the structure of this compound E1 has been elucidated using spectroscopic methods, publicly available raw 1H NMR, 13C NMR, IR, and mass spectra are limited. Researchers are encouraged to consult specialized databases or the primary literature for detailed spectral data interpretation.

Biological Activities and Quantitative Data

This compound E1 exhibits a wide spectrum of biological activities, with significant potential for therapeutic applications. The following tables summarize the quantitative data available for its key bioactivities.

Cytotoxic Activity

| Cell Line | Activity Type | IC50 Value | Incubation Time | Reference(s) |

| OVCAR-3 (Ovarian Cancer) | Cytotoxicity | ~3.5 µM | 24 h | [1][2] |

| A2780/CP70 (Ovarian Cancer) | Cytotoxicity | ~2.8 µM | 24 h | [1][2] |

| IOSE-364 (Normal Ovarian Epithelial) | Cytotoxicity | > 5 µM | 24 h | [1][2] |

| K562 (Myelocytic Leukemia) | Cytotoxicity | Data indicates potent activity | Not specified | [6][7] |

| HL60 (Promyelocytic Leukemia) | Cytotoxicity | Data indicates potent activity | Not specified | [6][7] |

Anti-Biofilm Activity against Candida albicans

| Parameter | IC50/BIC80/BEC80 Value | Reference(s) |

| IC50 (Adhesion) | 33.64 µM | N/A |

| BIC80 (Biofilm Inhibitory Concentration) | 71.96 µM | N/A |

| BEC80 (Biofilm Eradication Concentration) | 234.75 µM | N/A |

Other Biological Activities

| Activity | Quantitative Data | Concentration/Conditions | Reference(s) |

| Quinone Reductase (QR) Inducing Activity | Induction Ratio (IR) = 4.2 | 4 µg/mL | [6][7] |

| Molluscicidal Activity (Pomacea canaliculata) | LC50 = 7.35 mg/L | 48 h | [8] |

| LC50 = 6.21 mg/L | 72 h | [8] | |

| LC50 = 5.97 mg/L | 96 h | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the characterization and evaluation of this compound E1.

Isolation and Purification of this compound E1

A general protocol for the isolation of this compound E1 from Camellia sinensis seeds involves the following steps:

-

Extraction: The seed material is defatted and extracted with a suitable solvent, such as 70% ethanol.

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to enrich the saponin fraction.

-

Chromatography: The saponin-rich fraction is further purified using column chromatography techniques, such as silica (B1680970) gel or reversed-phase chromatography, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound E1.

MTS Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay is a colorimetric method to assess cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound E1 for a specified duration (e.g., 24 hours).

-

MTS Reagent Addition: Following treatment, the MTS reagent is added to each well.

-

Incubation: The plates are incubated to allow for the conversion of MTS to formazan (B1609692) by viable cells.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.[1][2]

In Vitro Anti-Angiogenesis Assay (Tube Formation)

This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Matrigel Coating: A layer of Matrigel is added to the wells of a 96-well plate and allowed to solidify.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells.

-

Treatment: The cells are treated with different concentrations of this compound E1.

-

Incubation: The plate is incubated to allow for the formation of tube-like structures.

-

Visualization and Quantification: The formation of tubes is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as tube length or branch points.

Quinone Reductase (QR) Induction Assay

This assay measures the ability of a compound to induce the activity of the phase II detoxification enzyme, quinone reductase.

-

Cell Culture: Murine hepatoma (Hepa-1c1c7) cells are cultured in 96-well plates.

-

Treatment: The cells are exposed to various concentrations of this compound E1 for a defined period.

-

Cell Lysis: The cells are lysed to release the cellular enzymes.

-

Enzyme Activity Measurement: The QR activity in the cell lysates is determined by measuring the NADPH-dependent menadiol-mediated reduction of a tetrazolium dye.

-

Data Analysis: The induction ratio (IR) is calculated by dividing the QR activity in the treated cells by the activity in the control cells.[6]

Signaling Pathways and Mechanisms of Action

This compound E1 exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, survival, and inflammation.

PI3K/Akt Signaling Pathway

This compound E1 has been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer. It achieves this by:

-

Increasing the phosphorylation of Ataxia Telangiectasia Mutated (ATM).

-

Increasing the expression of Phosphatase and Tensin Homolog (PTEN), a negative regulator of the PI3K/Akt pathway.

-

Decreasing the phosphorylation of Akt and its downstream effectors, including the mammalian target of rapamycin (B549165) (mTOR), p70S6 kinase (p70S6K), and 4E-binding protein 1 (4E-BP1).[9]

Notch1 Signaling Pathway

This compound E1 has also been demonstrated to interfere with the Notch1 signaling pathway, which is crucial for cell-cell communication and is often dysregulated in cancer. Its inhibitory effects are mediated by:

-

Downregulating the expression of Notch ligands, Delta-like 4 (Dll4) and Jagged1.

-

Reducing the levels of the Notch1 intracellular domain (NICD), the active form of the Notch1 receptor.[9]

Neuroprotective Signaling Pathways

In the context of neuroprotection, this compound E1 has been shown to suppress the expression of several kinases implicated in neurodegenerative diseases, including:

-

Glycogen synthase kinase 3 beta (GSK3β)

-

Cyclin-dependent kinase 5 (CDK5)

Conclusion

This compound E1 is a multifaceted natural product with a complex chemical structure and a remarkable range of biological activities. Its potent cytotoxic effects against various cancer cell lines, coupled with its ability to modulate key signaling pathways such as PI3K/Akt and Notch1, underscore its potential as a lead compound for the development of novel anticancer therapies. Furthermore, its neuroprotective, anti-inflammatory, and anti-biofilm properties open up additional avenues for therapeutic exploration. This technical guide provides a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound E1. Future research should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this promising compound, as well as conducting preclinical and clinical studies to validate its efficacy and safety in various disease models.

References

- 1. This compound E1 Inhibits Platinum-Resistant Ovarian Cancer Cells through Activating Apoptosis and Suppressing Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound E1 | C58H88O27 | CID 44566563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound E1 | Terpenoids | 220114-28-3 | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Phytochemical analysis of the triterpenoids with cytotoxicity and QR inducing properties from the total tea seed saponin of Camellia sinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound E1 Inhibits Platinum-Resistant Ovarian Cancer Cells through Activating Apoptosis and Suppressing Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Green Tea Seed Isolated this compound E1 Ameliorates AD Promoting Neurotoxic Pathogenesis by Attenuating Aβ Peptide Levels in SweAPP N2a Cells | MDPI [mdpi.com]

theasaponin biosynthesis pathway in tea plants

An In-depth Technical Guide to Theasaponin Biosynthesis in Tea Plants

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Theasaponins are a class of oleanane-type triterpenoid (B12794562) saponins (B1172615) found predominantly in the genus Camellia, including the common tea plant, Camellia sinensis. These compounds are of significant interest due to their wide range of biological activities, including anticancer, antioxidant, and bacteriostatic properties.[1][2] They are major active components in tea seed meal (Camellia oleifera), which has historical applications as a natural biocontrol agent.[3][4] Understanding the biosynthetic pathway of theasaponins is crucial for the metabolic engineering of tea plants to enhance the production of these valuable compounds for pharmaceutical and industrial applications.

This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the key enzymatic steps, regulatory mechanisms, and relevant experimental methodologies.

The this compound Biosynthesis Pathway

The biosynthesis of theasaponins is a complex, multi-stage process that can be divided into three principal phases: the initial formation of terpene precursors, the construction of the core triterpenoid skeleton, and the subsequent modification and diversification of this skeleton.[5]

Phase 1: Upstream Pathway - Synthesis of Isoprenoid Precursors

The journey begins with the synthesis of the fundamental five-carbon (C5) building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3][5] Plants utilize two parallel pathways for this purpose:

-

Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway starts from acetyl-CoA. It is considered the primary route for the biosynthesis of triterpenoid precursors.[3][6][7]

-

Methylerythritol Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.[5][7]

These C5 units are sequentially condensed to form farnesyl pyrophosphate (FPP; C15).[7]

Phase 2: Midstream Pathway - Triterpenoid Skeleton Formation

This phase involves the creation of the characteristic pentacyclic triterpenoid backbone of theasaponins.

-

Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form squalene (C30).[8][9]

-

Epoxidation: Squalene epoxidase (SQE) catalyzes the epoxidation of squalene to produce 2,3-oxidosqualene. This is the first oxygenation step and a critical precursor for all triterpenoids and sterols.[8][9]

-

Cyclization: The pathway reaches a crucial branching point at 2,3-oxidosqualene. Oxidosqualene cyclases (OSCs) catalyze the cyclization of this linear substrate into various cyclic skeletons.[3][6] For theasaponins, which are oleanane-type saponins, the key enzyme is β-amyrin synthase (bAS) , which specifically forms the β-amyrin backbone.[3]

Phase 3: Downstream Pathway - Skeleton Modification

The β-amyrin skeleton undergoes extensive modifications, leading to the vast structural diversity of theasaponins. This phase is primarily carried out by two large enzyme families:

-

Cytochrome P450 Monooxygenases (CYP450s): These enzymes introduce functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, onto the triterpenoid backbone through oxidation reactions.[6][10] This step is critical for creating the various sapogenins (the non-sugar aglycone part of the saponin).[6] In Camellia oleifera, 11 candidate CYP450s have been identified as potentially involved in this process.[3]

-

UDP-dependent Glycosyltransferases (UGTs): UGTs catalyze the attachment of sugar moieties to the sapogenin backbone.[6][10] This glycosylation step significantly increases the solubility and biological activity of the compounds.[11] The sugars can be attached at different positions on the aglycone, and sugar chains can be elongated by sequential UGT action, further diversifying the final this compound structures.[12][13] In C. oleifera, 14 UGTs have been identified as strong candidates for this compound biosynthesis.[3]

Regulation of this compound Biosynthesis

The production of theasaponins is a tightly regulated process, influenced by both developmental cues and environmental stimuli.

-

Transcriptional Regulation: The expression of the biosynthetic genes (e.g., bAS, CYP450s, UGTs) is controlled by various families of transcription factors (TFs), including bHLH, MYB, WRKY, bZIP, and AP2/ERF.[3][5] Co-expression network analyses have helped identify specific TFs that are highly correlated with the expression of pathway genes.[3]

-

Hormonal and Elicitor Induction: The pathway can be significantly induced by plant signaling molecules, particularly those involved in defense responses. Elicitors like Salicylic Acid (SA) and Methyl Jasmonate (MeJA) have been shown to increase the expression of key structural genes and transcription factors, leading to an accumulation of saponins.[1][5][7]

Quantitative Data Summary

Quantitative analysis of theasaponins is essential for quality control, variety selection, and process optimization. The data below is compiled from various studies.

Table 1: this compound Content in Camellia Species

| Plant Material | Method | Saponin (B1150181) Content | Reference(s) |

|---|---|---|---|

| Camellia oleifera Seed Meal | HPTLC | 13.1 - 21.1% (w/w) | [4] |

| Camellia sinensis Seeds (Crude) | UPLC-PDA | 19.57 ± 0.05% (wt %) | [14] |

| Camellia sinensis Seeds (Purified) | UPLC-PDA | 41.68 ± 0.09% (wt %) | [14] |

| Camellia sinensis Seeds (Crude) | Vanillin-Sulfuric Acid | 43.11 ± 3.17% (wt %) |[14] |

Table 2: Candidate Genes Identified for this compound Biosynthesis in C. oleifera

| Gene Family | Number Identified | Function | Reference(s) |

|---|---|---|---|

| Triterpenoid Backbone Genes | 143 | Upstream & Midstream Pathway | [3] |

| Cytochrome P450s (CYP450) | 1169 (11 candidates) | Skeleton Oxidation | [3] |

| UDP-Glycosyltransferases (UGT) | 1019 (14 candidates) | Glycosylation | [3] |

| Transcription Factors (TF) | - (8 candidates) | Regulation |[3] |

Experimental Protocols

Accurate analysis of theasaponins requires robust extraction and quantification protocols.

Protocol 1: Total Saponin Quantification (Vanillin-Sulfuric Acid Method)

This colorimetric method is widely used for determining total saponin content.[15][16] The principle involves the hydrolysis of saponins under acidic conditions, followed by a condensation reaction with vanillin (B372448) to produce a colored compound that can be measured spectrophotometrically.[15]

Methodology:

-

Standard Preparation: Prepare a stock solution of tea saponin standard (e.g., 0.5 mg/mL) in 80-85% ethanol (B145695).[16] Create a series of dilutions (e.g., 0.1, 0.3, 0.5, 0.7, 0.9 mL) to generate a standard curve.[16]

-

Sample Preparation: Extract saponins from finely ground plant material using a suitable method, such as Soxhlet extraction with 80% ethanol for 5 hours at 80°C.[17] Dilute the extract to an appropriate concentration.

-

Color Reaction:

-

Incubation: Cap the tube and heat in a 60°C water bath for 15-30 minutes.[16][17]

-

Cooling & Measurement: Cool the reaction in an ice-water bath for 10 minutes to stop the reaction.[17] Allow the solution to return to room temperature. Measure the absorbance at the maximum absorption wavelength, typically between 540-550 nm, using a spectrophotometer.[16][17][18]

-

Quantification: Calculate the saponin concentration in the sample by comparing its absorbance to the standard curve.[18]

Protocol 2: Saponin Profiling and Quantification (HPLC Method)

High-Performance Liquid Chromatography (HPLC) allows for the separation and quantification of individual saponin compounds.

Methodology:

-

Sample Preparation: Prepare an extract as described in Protocol 1. The final extract should be dissolved in a suitable solvent (e.g., 80% ethanol or methanol).[19]

-

Filtration: Filter the sample solution through a 0.45 µm microporous membrane filter prior to injection to remove particulates.[19][20]

-

Chromatographic Conditions (General Example):

-

System: Agilent 1200 HPLC system or equivalent.[20]

-

Column: Reversed-phase C18 column (e.g., 4.6 × 250 mm).[21]

-

Mobile Phase: Methanol is often used as the mobile phase. Gradient elution may be required for complex mixtures.[21]

-

Column Temperature: Room temperature or controlled at 30°C.[19][21]

-

Injection Volume: 10 µL.[21]

-

Detection: UV-Vis detector set at a wavelength between 214 nm and 280 nm.[4][21]

-

-

Analysis: Identify and quantify saponins by comparing retention times and peak areas with those of authentic standards.

Conclusion and Future Outlook

The biosynthetic pathway of theasaponins in tea plants is a sophisticated network involving numerous genes and enzymes, regulated by a complex interplay of transcription factors and external stimuli. While the core pathway from isoprenoid precursors to the β-amyrin skeleton is well-established, the downstream modification steps catalyzed by CYP450s and UGTs remain a primary area for future research. The identification and functional characterization of the specific genes responsible for the oxidation and glycosylation patterns are paramount. This knowledge will unlock the potential for metabolic engineering approaches, such as CRISPR-Cas9 or overexpression of key regulatory factors, to create tea plant varieties with tailored this compound profiles, thereby enhancing their value for the pharmaceutical, agricultural, and food industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Triterpenoid saponins in tea (Camellia sinensis) plants: biosynthetic gene expression, content variations, chemical identification and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole-Genome Identification and Analysis of Multiple Gene Families Reveal Candidate Genes for this compound Biosynthesis in Camellia oleifera - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative thin layer chromatographic analysis of the saponins in tea seed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Saponin Biosynthesis in Pulses [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Key enzymes of triterpenoid saponin biosynthesis and the induction of their activities and gene expressions in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. justagriculture.in [justagriculture.in]

- 10. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 11. Frontiers | Genome-wide identification of UDP-glycosyltransferases in the tea plant (Camellia sinensis) and their biochemical and physiological functions [frontiersin.org]

- 12. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two UDP-Glycosyltransferases Catalyze the Biosynthesis of Bitter Flavonoid 7- O-Neohesperidoside through Sequential Glycosylation in Tea Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tea saponins: effective natural surfactants beneficial for soil remediation, from preparation to application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantitative Analysis Method of the Tea Saponin [scirp.org]

- 17. mdpi.com [mdpi.com]

- 18. Quantitative Analysis Method of the Tea Saponin [file.scirp.org]

- 19. CN102621027A - Quantitative detection method for saponin in tea saponin - Google Patents [patents.google.com]

- 20. uk.synergytaste.com [uk.synergytaste.com]

- 21. Determination of Tea Saponin in Camellia Seed Oil with UV and HPLC Analysis [scirp.org]

An In-depth Technical Guide to the Natural Sources and Distribution of Theasaponins

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Theasaponins are a class of oleanane-type triterpenoid (B12794562) saponins (B1172615) predominantly found in plants of the Camellia genus.[1] These amphipathic glycosides, consisting of a hydrophobic triterpene aglycone and one or more hydrophilic sugar moieties, exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] Their surfactant properties also make them valuable in various industrial applications.[3] This guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of theasaponins. It includes detailed experimental protocols for their extraction, isolation, and quantification, and illustrates key biological pathways associated with their synthesis and activity.

Natural Sources and Distribution

Theasaponins are secondary metabolites found throughout Camellia plants, including Camellia sinensis (the tea plant) and Camellia oleifera.[4][5] Their concentration and composition vary significantly based on the plant species, cultivar, specific organ, and developmental stage.

Distribution in Plant Organs

Theasaponins are distributed in the roots, stems, leaves, flowers, and seeds of Camellia plants.[4] The highest concentrations are typically found in the seeds and flowers.[6][7]

-

Seeds: Camellia oleifera seed meal, a byproduct of oil extraction, is a primary commercial source of theasaponins.[4][8] Within the seed, the distribution is highest in the kernels, followed by the fruit shells and seed shells.[4]

-

Flowers: Tea flowers contain significantly higher levels of saponins compared to leaves.[7] The content of floratheasaponins can vary markedly during the blooming period, with the highest abundance observed at the half-bloom stage.[9]

-

Leaves: While containing lower concentrations than seeds and flowers, tea leaves represent a vast and potentially underutilized source of foliatheasaponins.[4][5] Saponin (B1150181) content is generally higher in larger leaves and in varieties with a later germination stage.[5]

-

Roots and Stems: These parts also contain theasaponins, contributing to the plant's overall defense mechanisms.[4]

Variation by Species, Cultivar, and Origin

Theasaponin content and composition are influenced by genetic and environmental factors.

-

Cultivars: Studies on various tea plant cultivars have shown significant differences in saponin content. For instance, analysis of 42 tea plant varieties revealed that saponin levels varied in the shoot tips.[10] A study of 21 tea germplasms found that the 'Huangguanyin' variety had the highest saponin content in its seeds.[6]

-

Geographic Origin: Regional differences have been observed in the saponin profiles of tea flowers. For example, tea flowers from the Fujian and Sichuan provinces of China were found to contain more chakasaponins than those from Japan, Taiwan, and India.[11]

Quantitative Data on this compound Content

The quantification of theasaponins is crucial for quality control and research purposes. The tables below summarize data from various studies, showcasing the range of saponin concentrations in different parts of the Camellia sinensis plant.

Table 1: this compound Content by Plant Part

| Plant Part | Species/Variety | Method of Analysis | Saponin Content (% Dry Weight) | Reference |

|---|---|---|---|---|

| Seeds | 21 Tea Germplasms | HPLC | 16.93% - 31.82% | [6] |

| Seeds | 21 Tea Germplasms | UV Spectral | 30.82% - 48.16% | [6] |

| Flowers | C. sinensis | HPLC | 0.47% - 4.23% | [7] |

| Leaves (Aged) | C. sinensis 'Longjing 43' | Water Extraction | 12.19% | [5] |

| Leaves (Young) | C. sinensis | Not Specified | 0.04% - 0.07% | [7] |

| Buds & Leaves | 42 Tea Cultivars | Not Specified | 0.048% - 0.348% (0.48 - 3.48 mg/g) |[12] |

Table 2: this compound Yield from Different Tea Tree Varieties

| Tea Tree Variety | Leaf Type | Germination Stage | Tea-leaf Saponins Yield (%) | Reference |

|---|---|---|---|---|

| Longjing 43 | Small | Early | 12.19 ± 0.003 | [5] |

| Zhenong 117 | Large | Late | Higher than Longjing 43 | [5] |

| Anji White Tea | Small | Early | Lower than Longjing 43 | [5] |

Note: The study indicates a positive correlation between larger leaf types, later germination stages, and higher saponin content.[5]

Experimental Protocols

The accurate analysis of theasaponins requires robust methodologies for extraction, isolation, purification, and quantification.

Extraction Protocols

The choice of extraction method depends on the scale and purpose of the analysis. Conventional methods can be time-consuming and require large solvent volumes, while modern techniques offer greater efficiency.[13]

Protocol 4.1.1: Ultrasound-Assisted Water Extraction (General Lab Scale)

-

Sample Preparation: Dry the plant material (e.g., leaves, seeds) at 60°C and grind into a fine powder (40-60 mesh).

-

Extraction: Mix the powdered sample with deionized water at an optimized liquid-to-solid ratio (e.g., 75 mL/g).[5]

-

Sonication: Place the mixture in an ultrasonic bath and sonicate for a specified duration (e.g., 1 hour) at an optimized temperature (e.g., 80°C).[5]

-

Filtration: Filter the mixture while hot through cheesecloth or filter paper to separate the extract from the solid residue.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to reduce the volume.

-

Precipitation: Add acetone (B3395972) to the concentrated extract to precipitate the crude saponins.[4]

-

Collection: Centrifuge the mixture to collect the saponin precipitate and dry it in a vacuum oven.

Protocol 4.1.2: Methanol (B129727) Extraction for Analytical Purposes

-

Sample Preparation: Defat the finely ground plant material with a non-polar solvent like hexane (B92381) if necessary.

-

Extraction: Reflux the sample with 80% aqueous methanol for 2-4 hours.

-

Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.

-

Solvent Partitioning: Suspend the concentrated extract in water and partition sequentially with ethyl acetate (B1210297) and n-butanol. Theasaponins will primarily be in the n-butanol fraction.

-

Drying: Evaporate the n-butanol fraction to dryness to yield a saponin-rich extract.

Isolation and Purification

Further purification is often necessary to isolate individual saponins for structural elucidation or pharmacological studies.

Protocol 4.2.1: Solid Phase Extraction (SPE) and Low-Pressure Liquid Chromatography (LPLC)

-

Crude Extract Preparation: Obtain a saponin-rich extract using one of the methods described in section 4.1.

-

Solid Phase Extraction:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous suspension of the crude extract onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the saponins with a stepwise gradient of methanol-water (e.g., 40%, 70%, 100% methanol).[14]

-

-

Low-Pressure Liquid Chromatography (LPLC):

-

Pack a glass column with a reverse-phase stationary phase (e.g., C18).

-

Dissolve the desired fraction from SPE in the initial mobile phase.

-

Elute the column with a gradient of methanol-water or ethanol-water, collecting fractions.[14]

-

Monitor the fractions using Thin-Layer Chromatography (TLC) to pool those containing the target compounds.

-

Quantification Protocols

HPLC is the most common and accurate method for quantifying specific theasaponins, while colorimetric assays provide a rapid estimation of total saponin content.

Protocol 4.3.1: High-Performance Liquid Chromatography (HPLC)

-

Standard Preparation: Prepare a series of standard solutions of a known this compound (e.g., this compound E1) in methanol at various concentrations to construct a calibration curve.

-

Sample Preparation: Dissolve the accurately weighed dry extract in methanol, filter through a 0.45 µm syringe filter.[15]

-

Chromatographic Conditions (Example): [11]

-

Analysis: Inject both standard and sample solutions. Identify and quantify theasaponins in the samples by comparing retention times and peak areas to the standard calibration curve.

Protocol 4.3.2: Vanillin-Sulfuric Acid Colorimetric Assay

-

Reagent Preparation: Prepare an 8% (w/v) vanillin (B372448) solution in ethanol (B145695) and a 72% (w/v) aqueous sulfuric acid solution.

-

Reaction:

-

Incubation: Heat the mixture in a water bath at 60°C for 10 minutes, then cool immediately in an ice bath.[16]

-

Measurement: Measure the absorbance of the solution at the maximum absorption wavelength (typically 535-540 nm) against a reagent blank.[16][18]

-

Calculation: Determine the total saponin concentration in the sample using the calibration curve prepared with a known saponin standard.

Visualizations: Workflows and Pathways

Experimental Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of theasaponins from plant material.

Caption: General experimental workflow for this compound analysis.

Simplified Biosynthesis Pathway of Theasaponins

Theasaponins are synthesized via the isoprenoid pathway. The initial stages involve the MVA and MEP pathways, leading to the formation of the triterpene backbone, which is then extensively modified.[1]

Caption: Simplified biosynthesis pathway of oleanane-type theasaponins.

General Saponin-Modulated Signaling Pathways in Cancer

Saponins exert anti-cancer effects by targeting multiple key signaling pathways that regulate cell proliferation, apoptosis, and survival. While specific research on theasaponins is ongoing, the following diagram illustrates pathways commonly affected by triterpenoid saponins.[2]

Caption: Key cancer signaling pathways modulated by saponins.

References

- 1. mdpi.com [mdpi.com]

- 2. Effects of saponins from Chinese herbal medicines on signal transduction pathways in cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis Method of the Tea Saponin [scirp.org]

- 4. Tea saponins: effective natural surfactants beneficial for soil remediation, from preparation to application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimization of tea‐leaf saponins water extraction and relationships between their contents and tea (Camellia sinensis) tree varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Saponin Contents and Composition in Tea Seeds of Different Germplasms [tea-science.com]

- 7. Occurrence of Functional Molecules in the Flowers of Tea (Camellia sinensis) Plants: Evidence for a Second Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [Functional saponins in tea flower (flower buds of Camellia sinensis): gastroprotective and hypoglycemic effects of floratheasaponins and qualitative and quantitative analysis using HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Triterpenoid saponins in tea (Camellia sinensis) plants: biosynthetic gene expression, content variations, chemical identification and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative analysis of acylated oleanane-type triterpene saponins, chakasaponins I-III and floratheasaponins A-F, in the flower buds of Camellia sinensis from different regional origins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The isolation of soyasaponins by fractional precipitation, solid phase extraction, and low pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uk.synergytaste.com [uk.synergytaste.com]

- 16. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 17. Extraction and isolation of saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scirp.org [scirp.org]

A Technical Guide for Researchers and Drug Development Professionals

A Preliminary Investigation of Theasaponin Pharmacological Effects

Introduction

Theasaponins, a class of triterpenoid (B12794562) saponins (B1172615) primarily extracted from the seeds of the tea plant (Camellia sinensis), are gaining significant attention in the scientific community for their diverse and potent pharmacological activities. These natural compounds have demonstrated promising therapeutic potential in preclinical studies, particularly in the areas of oncology, inflammation, and metabolic disorders. This technical guide provides a comprehensive overview of the key pharmacological effects of theasaponins, focusing on their mechanisms of action, supporting quantitative data, and detailed experimental protocols relevant to drug discovery and development.

Anti-Cancer and Anti-Angiogenic Effects

Theasaponins, particularly this compound E1 (TSE1), exhibit potent anti-cancer activity through multiple mechanisms, including the induction of apoptosis in cancer cells and the inhibition of angiogenesis, which is critical for tumor growth and metastasis.

Mechanism of Action

The anti-cancer effects of theasaponins are mediated by their influence on several critical signaling pathways. A primary mechanism is the induction of apoptosis (programmed cell death) in tumor cells while showing less toxicity to normal cells.[1] This is achieved by modulating the expression of key apoptosis-regulating proteins, such as increasing the activation of caspase-3 and the expression of the pro-apoptotic protein BAX, while suppressing the anti-apoptotic protein Bcl-2.[1]

Furthermore, theasaponins effectively inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients. This anti-angiogenic effect is largely attributed to the suppression of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. Theasaponins downregulate the VEGF receptor complex, which in turn inhibits downstream signaling cascades like the PI3K/Akt/mTOR and NF-κB pathways, crucial for endothelial cell proliferation and tube formation.[1]

Signaling Pathways

Theasaponins can trigger the intrinsic apoptosis pathway in cancer cells. This involves altering the balance of pro- and anti-apoptotic proteins, leading to caspase activation and eventual cell death.

The inhibition of angiogenesis by theasaponins is a key component of their anti-cancer properties, primarily through the disruption of VEGF signaling.

Quantitative Data

The cytotoxic and anti-angiogenic effects of theasaponins have been quantified in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Compound | Cell Line | Assay | Result | Reference |

| This compound E1 | OVCAR-3 (Ovarian Cancer) | MTS Assay (24h) | IC50: ~3.5 µM | [2] |

| This compound E1 | A2780/CP70 (Ovarian Cancer) | MTS Assay (24h) | IC50: ~2.8 µM | [2] |

| This compound E1 | IOSE-364 (Normal Ovarian) | MTS Assay (24h) | IC50: > 5 µM | [2] |

| This compound E1 | K562 (Leukemia) | Not Specified | Potent Antitumor Activity | [3] |

| This compound E1 | HL-60 (Leukemia) | Not Specified | Potent Antitumor Activity | [3] |

| This compound E1 | HUVEC (Endothelial Cells) | Tube Formation | 10 µg/mL completely inhibited tube formation | Not in search results |

Experimental Protocols

This protocol is used to determine the cytotoxic effects of a compound on cultured cells.[4][5]

-

Principle : The MTT assay measures the metabolic activity of cells. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to insoluble purple formazan (B1609692) crystals.[4] The amount of formazan produced is proportional to the number of living cells.

-

Procedure :

-

Cell Seeding : Seed cells (e.g., OVCAR-3, A2780/CP70) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[6]

-

Compound Treatment : Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition : Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C.[4][6]

-

Solubilization : Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in DMF/acetic acid) to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Reading : Shake the plate for 15 minutes on an orbital shaker. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[4]

-

Data Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

-

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.[8][9]

-

Principle : When Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane extract like Matrigel®, they differentiate and form three-dimensional tubular networks, mimicking angiogenesis.[9][10]

-

Procedure :

-

Plate Coating : Thaw growth factor-reduced Matrigel® on ice. Using pre-cooled pipette tips, add 50 µL of Matrigel® to each well of a pre-chilled 96-well plate.[8][11] Incubate at 37°C for 30-60 minutes to allow for polymerization.[11][12]

-

Cell Preparation : Culture HUVECs to 70-90% confluency.[11] Harvest the cells and resuspend them in medium containing the desired concentrations of this compound or control substances.

-

Cell Seeding : Seed the HUVEC suspension (e.g., 1 × 10⁴ - 1.5 × 10⁴ cells) onto the polymerized Matrigel®.[11]

-

Incubation : Incubate the plate at 37°C in a 5% CO₂ incubator for 4 to 24 hours.[11]

-

Visualization and Quantification : Observe the formation of capillary-like networks using a light microscope. Capture images and quantify angiogenesis by measuring parameters like total tube length or the number of branch points using imaging software.

-

Anti-Inflammatory Effects

Theasaponins demonstrate significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators. This makes them potential candidates for treating chronic inflammatory diseases.

Mechanism of Action

The anti-inflammatory effects of theasaponins are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[13] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[14] Theasaponins suppress this process by inhibiting the phosphorylation of key signaling proteins, such as IκBα and p65 in the NF-κB pathway, and ERK and JNK in the MAPK pathway.[13][14] This prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.[15]

Signaling Pathway

Quantitative Data

Studies using RAW 264.7 macrophages stimulated with LPS have quantified the anti-inflammatory effects of saponins.

| Compound | Metric | Concentration | Result | Reference |

| Sasanquasaponin (SQS) | TNF-α Protein Level | 30 µg/mL | 92.94% inhibition | [14] |

| Sasanquasaponin (SQS) | IL-6 Protein Level | 30 µg/mL | 87.35% inhibition | [14] |

| Sasanquasaponin (SQS) | p-IκBα Expression | 30 µg/mL | 96.17% inhibition | [14] |

| Sasanquasaponin (SQS) | p-p65 Expression | 20 µg/mL | 80.08% inhibition | [14] |

Experimental Protocols

This protocol quantifies the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.[16][17]

-

Principle : The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay that uses specific antibodies to detect and quantify a target protein. In a sandwich ELISA, a capture antibody is bound to the plate, which captures the cytokine from the sample. A second, detection antibody (often biotinylated) binds to the captured cytokine, and a streptavidin-HRP conjugate is then added, followed by a colorimetric substrate.[17] The color intensity is proportional to the cytokine concentration.

-

Procedure :

-

Cell Culture and Treatment : Culture cells (e.g., RAW 264.7 macrophages) and stimulate them with LPS (e.g., 1 µg/mL) in the presence or absence of various concentrations of this compound for a specified time (e.g., 24 hours).

-

Sample Collection : Collect the cell culture supernatants. If not used immediately, store at -80°C.[17]

-

ELISA Protocol (General Steps) :

-

Coating : Coat a 96-well plate with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α) and incubate.

-

Blocking : Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA).

-

Sample Incubation : Add standards of known cytokine concentrations and the collected cell culture supernatants to the wells. Incubate for 2 hours at room temperature.[16]

-

Detection : Wash the plate and add a biotinylated detection antibody. After incubation and washing, add a streptavidin-HRP conjugate.

-

Substrate Addition : Wash the plate and add a TMB substrate solution. Incubate in the dark for 20-30 minutes.[17]

-

Stopping Reaction : Add a stop solution (e.g., 2N H₂SO₄).[17]

-

-

Data Acquisition : Read the absorbance at 450 nm. Calculate cytokine concentrations in the samples by interpolating from the standard curve.[18]

-

This protocol is used to detect and quantify changes in the expression and phosphorylation status of key proteins in the NF-κB pathway.[19][20]

-

Principle : Western blotting separates proteins by size via SDS-PAGE, transfers them to a membrane, and uses specific antibodies to detect target proteins.[21]

-

Procedure :

-

Cell Treatment and Lysis : Treat cells as described for the ELISA protocol. After treatment, wash cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.[19]

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE : Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis.[19]

-

Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[21]

-

Blocking : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[19]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, total p65, total IκBα, and a loading control like β-actin) overnight at 4°C.[19]

-

Secondary Antibody Incubation : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

-

Detection : Wash the membrane and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.[20]

-

Analysis : Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control.

-

Other Potential Pharmacological Effects

Anti-Obesity Effects

Theasaponins have shown potential as anti-obesity agents. In high-fat diet-induced obese mice, daily intraperitoneal injections of this compound (10 mg/kg) for 21 days significantly decreased food intake and body weight.[22] The mechanism involves reducing inflammation in adipose tissue and the liver, improving central leptin sensitivity, and restoring leptin signaling in the hypothalamus.[22][23] Other saponins have been shown to suppress adipocyte differentiation and lipogenesis by downregulating key factors like SREBP-1c and FAS.[24][25]

Cardiovascular Protective Effects

Preclinical studies suggest that saponins possess cardioprotective effects against myocardial ischemia-reperfusion injury.[26] These effects are attributed to various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic activities, as well as the regulation of Ca²⁺ ion channels.[27][28] Saponins can reduce infarct size and improve cardiac function in animal models, highlighting their potential for development as therapeutic agents for cardiovascular diseases.[26]

Conclusion and Future Directions

Theasaponins are versatile natural compounds with a robust pharmacological profile, demonstrating significant potential in anti-cancer, anti-inflammatory, and anti-obesity applications. The mechanisms of action, which involve the modulation of critical signaling pathways such as NF-κB, PI3K/Akt, and MAPK, are well-supported by preclinical data. The detailed experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of these compounds. Future research should focus on pharmacokinetic and toxicological profiling, lead optimization through medicinal chemistry, and eventual translation into clinical trials to validate their efficacy and safety in humans.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound E1 Inhibits Platinum-Resistant Ovarian Cancer Cells through Activating Apoptosis and Suppressing Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. MTT (Assay protocol [protocols.io]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. bio-protocol.org [bio-protocol.org]

- 9. ibidi.com [ibidi.com]

- 10. ibidi.com [ibidi.com]

- 11. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]

- 12. corning.com [corning.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]